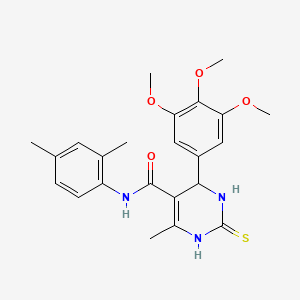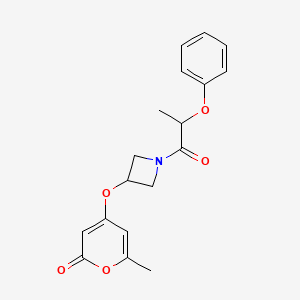
6-methyl-4-((1-(2-phenoxypropanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-((1-(2-phenoxypropanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development and other research applications.
Applications De Recherche Scientifique
Synthesis and Characterization
Research in the synthesis and characterization of pyran derivatives, including compounds structurally related to "6-methyl-4-((1-(2-phenoxypropanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one," often explores novel synthetic pathways, aiming to enhance yields, simplify procedures, or utilize green chemistry principles. For instance, the work by Li et al. (2013) presents a novel and environmentally friendly synthesis method for kojic acid derivatives, a class to which our compound of interest may be related, using ionic liquids for operational simplicity and higher yields (Li et al., 2013).
Antimicrobial and Antibacterial Activity
Several studies have investigated the antimicrobial and antibacterial potentials of pyran derivatives and structurally similar azetidinone compounds. For example, the research by Chopde et al. (2012) on azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one demonstrated promising antibacterial activities against various bacterial strains (Chopde et al., 2012). This suggests potential applications in developing new antibacterial agents.
Anticancer Activity
The anticancer potential of azetidin-2-one derivatives, which are chemically related to the compound , has been explored in several studies. Olazarán et al. (2017) evaluated the cytotoxic activities of azetidin-2-one derivatives, revealing that certain compounds exhibited significant anticancer properties through inducing apoptosis and affecting gene expression related to cytoskeleton regulation (Olazarán et al., 2017).
Chemical Intermediates in Organic Synthesis
Compounds like "this compound" often serve as valuable intermediates in organic synthesis, enabling the construction of complex molecules for various applications. The study by Sharma et al. (2003) on the synthesis of azetidin-2-one derivatives from benzil and (±)-2-amino-1-methylethanol illustrates the use of such compounds in synthesizing heterocyclic systems, highlighting their importance in medicinal chemistry and drug design (Sharma et al., 2003).
Propriétés
IUPAC Name |
6-methyl-4-[1-(2-phenoxypropanoyl)azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12-8-15(9-17(20)22-12)24-16-10-19(11-16)18(21)13(2)23-14-6-4-3-5-7-14/h3-9,13,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCHOORSNUAGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

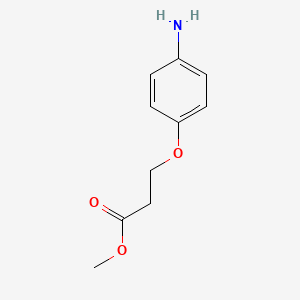
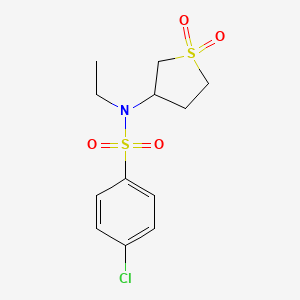
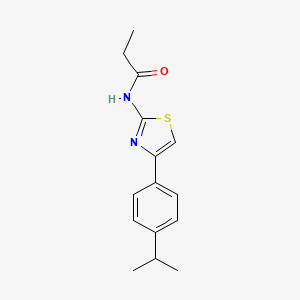
![6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B2745704.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)
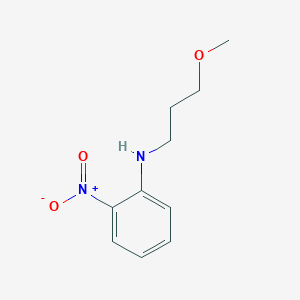


![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)
![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2745714.png)
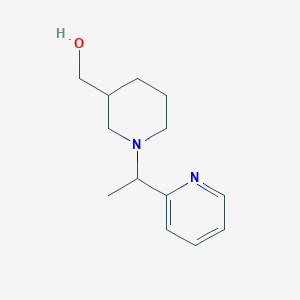
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2745717.png)
![2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2745718.png)
